N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[b]thiophene, a dimethylamino group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both electron-rich (dimethylamino) and electron-poor (chlorothiophene) regions could give rise to interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic benzo[b]thiophene and chlorothiophene rings could enhance its stability .Scientific Research Applications
Anti-inflammatory Agents
Compounds with a thiophene nucleus have been shown to exhibit anti-inflammatory properties. For example, derivatives such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents . It is possible that our compound of interest could be explored for its potential use in reducing inflammation.
Serotonin Antagonists
Thiophene derivatives have also been used in the treatment of neurological disorders. The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s disease . The compound may have similar applications due to its structural similarities.
Synthesis of Benzothiophene Derivatives
The synthesis of benzothiophene derivatives, including functionalization at position 3 of benzothiophene, is an important area of research. These derivatives are valuable for further chemical modifications and could lead to new therapeutic agents .
Docking Studies and Binding Affinity
Arylpiperazine moiety and benzo[b]thiophene ring substitutions influence binding affinity in biological systems. Compounds with these structures have been studied for their micromolar affinity toward 5-HT 1A sites . The compound could be subjected to docking studies to evaluate its binding affinities for various biological targets.
Development of Diagnostic Agents
The unique structural features of thiophene-containing compounds make them suitable candidates for the development of diagnostic agents. They can be tagged with imaging agents for diagnostic purposes in medical imaging techniques.
These applications are based on the general activities and properties associated with thiophene-containing compounds. Further research and experimentation would be necessary to confirm these potential applications for “N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide”.
BMC Chemistry - Therapeutic importance of synthetic thiophene MDPI - Synthesis, Docking Studies and Biological Evaluation of Benzo Springer - New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS2/c1-20(2)13(9-19-17(21)15-7-8-16(18)23-15)12-10-22-14-6-4-3-5-11(12)14/h3-8,10,13H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSVVHWCUDGWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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